molecular formula C10H11N3O B14716771 1-(2-Cyanoethyl)-3-phenylurea CAS No. 22193-20-0

1-(2-Cyanoethyl)-3-phenylurea

Cat. No.: B14716771
CAS No.: 22193-20-0
M. Wt: 189.21 g/mol
InChI Key: OAEZUJCBJHUAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyanoethyl)-3-phenylurea is an organic compound that features a cyanoethyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Cyanoethyl)-3-phenylurea can be synthesized through the reaction of phenyl isocyanate with 2-cyanoethylamine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NCO} + \text{NH}_2\text{CH}_2\text{CH}_2\text{CN} \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_2\text{CH}_2\text{CN} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanoethyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-(2-Carboxyethyl)-3-phenylurea.

    Reduction: 1-(2-Aminoethyl)-3-phenylurea.

    Substitution: Various substituted ureas depending on the substituent introduced.

Scientific Research Applications

1-(2-Cyanoethyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Cyanoethyl)-3-phenylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenylurea moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

    1-(2-Cyanoethyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.

    1-(2-Cyanoethyl)-3-ethylurea: Contains an ethyl group instead of a phenyl group.

    1-(2-Cyanoethyl)-3-(4-methoxyphenyl)urea: Features a methoxy-substituted phenyl group.

Uniqueness: 1-(2-Cyanoethyl)-3-phenylurea is unique due to the presence of both a cyanoethyl group and a phenylurea moiety, which confer distinct chemical and biological properties

Properties

CAS No.

22193-20-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(2-cyanoethyl)-3-phenylurea

InChI

InChI=1S/C10H11N3O/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H2,12,13,14)

InChI Key

OAEZUJCBJHUAQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.